molecular formula C24H21N3O2S3 B2644311 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895485-87-7

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2644311
CAS No.: 895485-87-7
M. Wt: 479.63
InChI Key: IPZOUUDYKUXFTL-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C24H21N3O2S3 and its molecular weight is 479.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Optimization

Research has focused on the synthesis and structural optimization of compounds featuring benzothiazole and related heterocycles due to their promising biological activities. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have revealed that modifications to the benzothiazole moiety can significantly influence metabolic stability and in vitro efficacy (Stec et al., 2011). This work demonstrates the importance of heterocyclic analogues in designing compounds with improved pharmacokinetic profiles.

Antimicrobial and Antitumor Activities

Several studies have illustrated the antimicrobial and antitumor activities of benzothiazole derivatives. Research on novel sulphonamide derivatives, including benzothiazolyl compounds, has shown good antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents (Fahim & Ismael, 2019). Furthermore, benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activities, indicating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Kinase Inhibitory and Anticancer Properties

The kinase inhibitory and anticancer properties of thiazole and benzothiazole derivatives have also been a significant focus of research. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing promising results in inhibiting cell proliferation in various cancer models (Fallah-Tafti et al., 2011).

Enzyme Inhibition for Disease Treatment

The design of enzyme inhibitors based on benzothiazole scaffolds for treating diseases related to enzyme overexpression or malfunction has been explored. Compounds with benzothiazole derivatives have been identified as potent inhibitors of specific enzymes, demonstrating potential therapeutic applications in diseases such as cancer and infectious diseases (Shibuya et al., 2018).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S3/c1-15(28)27-12-11-17-20(13-27)32-24(26-21(29)14-30-16-7-3-2-4-8-16)22(17)23-25-18-9-5-6-10-19(18)31-23/h2-10H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZOUUDYKUXFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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